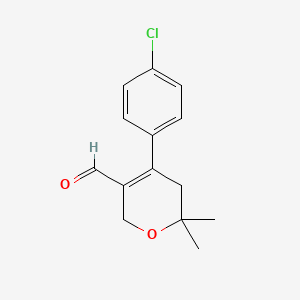
4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-carbaldehyde
概要
説明
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde is an organic compound that belongs to the class of pyran derivatives It features a chlorophenyl group attached to a dihydropyran ring, which is further substituted with a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,2-dimethyl-1,3-propanediol.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the dihydropyran ring. This can be achieved using acid catalysts like p-toluenesulfonic acid under reflux conditions.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carbaldehyde group. This can be done using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylic acid
Reduction: 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It can be employed in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group and the aldehyde functionality can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 4-(4-Bromophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
- 4-(4-Fluorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
- 4-(4-Methylphenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
Uniqueness
4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C14H15ClO2 |
|---|---|
分子量 |
250.72 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-carbaldehyde |
InChI |
InChI=1S/C14H15ClO2/c1-14(2)7-13(11(8-16)9-17-14)10-3-5-12(15)6-4-10/h3-6,8H,7,9H2,1-2H3 |
InChIキー |
LAFZKLFLZGXOON-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C(CO1)C=O)C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














